molecular formula C27H25N3O3 B11525133 6-(3,4-dimethoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

6-(3,4-dimethoxyphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11525133
M. Wt: 439.5 g/mol
InChI Key: ANUOAPLVTHBNOG-UHFFFAOYSA-N
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Description

6-(3,4-DIMETHOXYPHENYL)-5,7-DIPHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-e][1,4]diazepine core with various phenyl and methoxyphenyl substituents

Preparation Methods

The synthesis of 6-(3,4-DIMETHOXYPHENYL)-5,7-DIPHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[3,4-e][1,4]diazepine core through cyclization reactions. Common reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3,4-DIMETHOXYPHENYL)-5,7-DIPHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-5,7-DIPHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar compounds to 6-(3,4-DIMETHOXYPHENYL)-5,7-DIPHENYL-1H,2H,3H,6H,7H,8H-PYRROLO[3,4-E][1,4]DIAZEPIN-8-ONE include other diazepine derivatives with different substituents on the phenyl rings. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples of similar compounds include:

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-5,7-diphenyl-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C27H25N3O3/c1-32-21-14-13-19(17-22(21)33-2)26-23-24(18-9-5-3-6-10-18)28-15-16-29-25(23)27(31)30(26)20-11-7-4-8-12-20/h3-14,17,26,29H,15-16H2,1-2H3

InChI Key

ANUOAPLVTHBNOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=C4)NCCN=C3C5=CC=CC=C5)OC

Origin of Product

United States

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